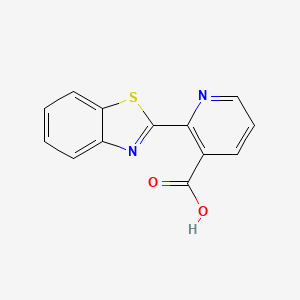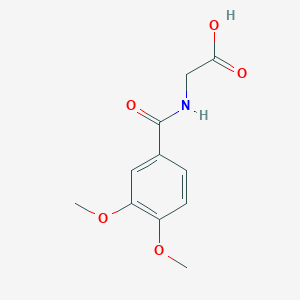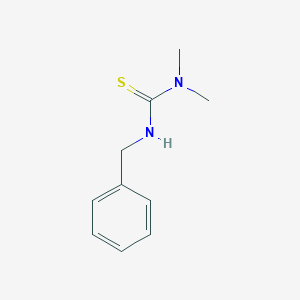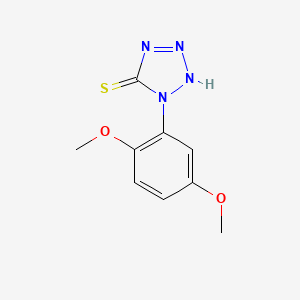![molecular formula C11H14N2O B1270635 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one CAS No. 36151-42-5](/img/structure/B1270635.png)
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one involves multicomponent reactions and specific synthetic pathways. For instance, a derivative was synthesized through a straightforward multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the versatility and reactivity of the pyrrolidinone scaffold (Sharma et al., 2013). Additionally, derivatives have been created through reactions with difunctional bases like α-, β-, and γ-amino acid derivatives or aminoethanol, leading to a mixture of tautomeric Schiff bases and enaminones, demonstrating the compound's adaptability in organic synthesis (Ostrowska et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one reveals significant insights into their spatial configuration and intermolecular interactions. For example, a derivative crystallizes in the monoclinic space group C2/c, with the molecule being essentially planar except for one of the pyrrolidin rings, which adopts a normal envelope conformation. This structural arrangement is stabilized by various intermolecular interactions, including π-π interactions and hydrogen bonds, highlighting the compound's potential for forming stable crystalline structures (Sharma et al., 2013).
Chemical Reactions and Properties
The compound and its derivatives exhibit a range of chemical reactions, indicative of their reactivity and potential as synthetic intermediates. For instance, they have been involved in transamination reactions, highlighting their versatility in forming new chemical bonds and functional groups (Ostrowska et al., 1999). Moreover, the compound's derivatives have been identified as a new class of monoamine oxidase B inactivators, suggesting their utility in biochemical applications (Ding & Silverman, 1992).
Physical Properties Analysis
The physical properties of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives have been extensively studied, with findings indicating good solubility in common organic solvents and high thermal stability. These properties are critical for their application in material science and polymer chemistry (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with various functional groups and participation in multicomponent reactions, underscore their potential as versatile intermediates in organic synthesis. Their ability to undergo transamination and react with difunctional bases to produce a variety of chemical structures demonstrates their utility in creating complex molecules (Ostrowska et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis and Transamination : 1-Phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione, a derivative of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, demonstrates the ability to undergo transamination, forming a mixture of tautomeric Schiff bases and enaminones. This property is significant for chemical synthesis processes (Ostrowska et al., 1999).
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], a compound structurally related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, has been analyzed, revealing insights into the spatial arrangement and bonding characteristics of similar pyrrolidine derivatives (Thinagar et al., 2000).
Potential Therapeutic Applications
- Anti-Cancer and Anti-Inflammatory Applications : A study on 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, closely related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, reveals its potential for anti-inflammatory and anticancer applications. This indicates the broader therapeutic potential of pyrrolidine derivatives in treating various diseases (Zulfiqar et al., 2021).
Enzyme Inhibition
- Monoamine Oxidase B Inactivation : 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including compounds similar to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, have been identified as inactivators of monoamine oxidase B, an enzyme linked to neurotransmitter metabolism. This highlights their potential in neuropharmacological research (Ding & Silverman, 1992).
Molecular Construction
- Molecular Construction : The construction of substituted pyrrolidine derivatives with multiple stereogenic centers showcases the versatility of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives in creating complex molecular architectures (Wang et al., 2015).
Catalytic Applications
- Catalysis in Organic Synthesis : Pyrrolidine derivatives are used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, indicating their potential role in asymmetric synthesis and organic chemistry applications (Asami et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for “1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNVJAXZFYYOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360690 | |
| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36151-42-5 | |
| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)



![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)